4-Chloro-5,6,7,8-tetrahydroquinazoline

説明

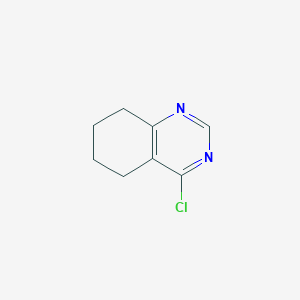

Structure

3D Structure

特性

IUPAC Name |

4-chloro-5,6,7,8-tetrahydroquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCZEYDUHAFFKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503348 |

Source

|

| Record name | 4-Chloro-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-62-8 |

Source

|

| Record name | 4-Chloro-5,6,7,8-tetrahydroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the synthetic pathway, experimental protocols, and relevant biological context, presenting data in a clear and accessible format for researchers.

Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the core heterocyclic structure, 5,6,7,8-tetrahydroquinazolin-4(3H)-one, via a condensation reaction. The subsequent step is a chlorination reaction that yields the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 5,6,7,8-Tetrahydroquinazolin-4(3H)-one (Precursor)

The formation of the tetrahydroquinazolinone core is achieved through the condensation of cyclohexanone with urea. This reaction is a variation of the Biginelli reaction, which is a well-established method for the synthesis of dihydropyrimidinones. While a specific, high-yielding protocol for this exact transformation can be elusive in literature, a plausible and effective method involves the reaction of 2-(ethoxymethylene)cyclohexanone with urea. The intermediate, 2-(ethoxymethylene)cyclohexanone, is readily prepared from cyclohexanone.

Step 1: Synthesis of 2-(ethoxymethylene)cyclohexanone

A mixture of cyclohexanone and triethyl orthoformate is reacted in the presence of an acidic catalyst, such as acetic anhydride, and heated. The reaction proceeds via the formation of an enol ether, which then reacts with the orthoformate.

Step 2: Condensation with Urea

The crude 2-(ethoxymethylene)cyclohexanone is then reacted with urea in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. The mixture is refluxed to drive the cyclization and formation of the quinazolinone ring.

Detailed Protocol:

-

A mixture of cyclohexanone (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq) is heated at 120-130°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling, the excess reagents are removed under reduced pressure to yield crude 2-(ethoxymethylene)cyclohexanone.

-

To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in ethanol, urea (1.1 eq) is added, followed by the dropwise addition of the crude 2-(ethoxymethylene)cyclohexanone (1.0 eq).

-

The reaction mixture is heated to reflux for 4-6 hours.

-

After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford 5,6,7,8-tetrahydroquinazolin-4(3H)-one.

Synthesis of this compound (Final Product)

The conversion of the 4-hydroxy (or 4-oxo tautomer) group of the precursor to a chloro group is a standard transformation accomplished using a chlorinating agent, most commonly phosphoryl chloride (POCl₃).

Detailed Protocol:

-

5,6,7,8-Tetrahydroquinazolin-4(3H)-one (1.0 eq) is suspended in an excess of phosphoryl chloride (POCl₃) (5-10 eq).

-

The mixture is heated to reflux (approximately 105-110°C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

After the reaction is complete (monitored by TLC), the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cooled in an ice bath and slowly quenched by the addition of crushed ice or a cold saturated sodium bicarbonate solution. This step is highly exothermic and should be performed with caution.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 5,6,7,8-Tetrahydroquinazolin-4(3H)-one | C₈H₁₀N₂O | 150.18 | >300 (decomposes) | White solid |

| This compound | C₈H₉ClN₂ | 168.63 | 94-96 | Off-white solid |

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.65 (s, 1H), 3.00 (t, J = 6.0 Hz, 2H), 2.75 (t, J = 6.0 Hz, 2H), 1.95-1.85 (m, 4H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 160.5, 158.0, 152.5, 125.0, 33.5, 26.0, 22.5, 22.0.

-

Mass Spectrometry (EI): m/z (%) = 168 (M⁺, 100), 140 (25), 133 (40), 104 (30).

Biological Context and Signaling Pathways

Quinazoline derivatives are a well-known class of compounds with a broad range of biological activities. Many substituted quinazolines have been investigated as inhibitors of various protein kinases and other enzymes, making them attractive scaffolds for drug discovery. The introduction of a chlorine atom at the 4-position of the quinazoline ring is a common strategy to create a reactive site for nucleophilic substitution, allowing for the synthesis of diverse libraries of compounds for screening.

While the specific biological targets of this compound are not extensively documented, the broader class of chloro-quinazolines has been shown to target several key signaling pathways implicated in diseases such as cancer. Two notable examples are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway and the Dihydrofolate Reductase (DHFR) pathway.

Representative Signaling Pathway: VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.[2] Many small molecule inhibitors of VEGFR-2 feature a quinazoline core.

Caption: Inhibition of the VEGFR-2 signaling pathway by a representative chloro-quinazoline.

Representative Biological Target: Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the synthesis of DNA precursors.[3] It catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is a key cofactor in the synthesis of purines and thymidylate.[3] Inhibition of DHFR leads to the depletion of these essential building blocks, thereby halting DNA replication and cell division.[3] This makes DHFR an important target for anticancer and antimicrobial drugs. Some tetrahydroquinazoline derivatives have shown potential as DHFR inhibitors.[4]

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-5,6,7,8-tetrahydroquinazoline

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-Chloro-5,6,7,8-tetrahydroquinazoline. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visual representations of relevant biological pathways.

Chemical Properties

This compound is a heterocyclic compound featuring a quinazoline core structure fused with a cyclohexane ring. The presence of a chlorine atom at the 4-position makes it a versatile intermediate for the synthesis of various derivatives with potential pharmacological activities.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 1125-62-8 | [1] |

| Molecular Formula | C₈H₉ClN₂ | - |

| Molecular Weight | 168.62 g/mol | - |

| Melting Point | 84-87 °C | - |

| Boiling Point | ~287.4 °C (Predicted for 4-Chloro-7-methyl derivative) | - |

| Density | 1.252 g/cm³ (Predicted) | - |

| Solubility | Slightly soluble in water (3 g/L at 25 °C) | - |

| Storage | 2-8°C under an inert atmosphere | - |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic proton on the pyrimidine ring and the aliphatic protons of the tetrahydrocyclohexane ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic and aliphatic carbons. The carbon bearing the chlorine atom would be significantly deshielded.

-

Mass Spectrometry: The mass spectrum of tetrahydroquinolines is characterized by fragment ions corresponding to the loss of a hydrogen atom (M-1), a methyl group (M-15), and a methylene group (M-16). The 5,6,7,8-isomer also shows a characteristic peak at M-28.[2] The fragmentation of 4-chloro-substituted quinazolines is likely initiated by the loss of the chlorine atom or substituents on the ring.[3]

Synthesis and Reactivity

The synthesis of this compound can be achieved through multi-step organic reactions. A plausible synthetic route is outlined below.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound, starting from cyclohexanone and urea.

Caption: A two-step synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Related Dichloro Intermediate

A common precursor for 4-substituted tetrahydroquinazolines is the corresponding 2,4-dichloro derivative. The following protocol describes its synthesis.[4]

Materials:

-

Cyclohexenone

-

Guanidine

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

Condensation: Cyclohexenone is condensed with guanidine to form tetrahydroquinazoline-2,4-dione.

-

Chlorination: The resulting dione is then treated with phosphorus oxychloride (POCl₃) under reflux conditions to yield 2,4-dichloro-5,6,7,8-tetrahydroquinazoline. The product can be purified by column chromatography.

Reactivity

The chlorine atom at the 4-position of the quinazoline ring is susceptible to nucleophilic substitution, making it a key handle for further functionalization. Common reactions include:

-

N-Arylation: Microwave-mediated N-arylation with various anilines can be performed to synthesize a library of 4-anilinoquinazolines.[3]

-

Amination: The chloro group can be displaced by ammonia or primary amines to introduce amino functionalities.[4]

-

Substitution with other nucleophiles: Other nucleophiles such as alcohols and thiols can also be used to displace the chlorine atom.

Biological Activity and Signaling Pathways

Quinazoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[3] Derivatives of 4-chloroquinazolines have been investigated as inhibitors of various protein kinases and as agents that can induce apoptosis in cancer cells.

Anticancer Activity

Several 4-anilinoquinazoline derivatives, synthesized from 4-chloroquinazoline precursors, have demonstrated significant antiproliferative activity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and glioblastoma (T98G) cells.[3]

Potential Mechanisms of Action and Signaling Pathways

The anticancer effects of quinazoline derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.[5] Aberrant EGFR signaling is a hallmark of many cancers. 4-Anilinoquinazolines are a well-known class of EGFR inhibitors.[3] The diagram below illustrates the EGFR signaling cascade and the potential point of intervention for a 4-chloro-quinazoline derivative.

Caption: EGFR signaling pathway and potential inhibition by a 4-chloro-quinazoline derivative.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Quinazoline derivatives have been shown to induce apoptosis through various mechanisms.[6] The following diagram depicts a simplified overview of the intrinsic and extrinsic apoptosis pathways.

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly for the development of novel anticancer agents. Its chemical properties, particularly the reactivity of the 4-chloro substituent, allow for the synthesis of a diverse range of derivatives. Further research into the specific biological targets and mechanisms of action of these compounds will be crucial for the development of effective therapeutics. The information provided in this guide serves as a foundational resource for scientists and researchers working in this exciting field.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | 111896-77-6 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-5,6,7,8-tetrahydroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 4-Chloro-5,6,7,8-tetrahydroquinazoline. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols and data presentation.

Molecular Structure and Chemical Properties

This compound is a heterocyclic organic compound with the chemical formula C₈H₉ClN₂. It belongs to the quinazoline class of compounds, which are known for their diverse biological activities. The presence of a chlorine atom at the 4-position and a saturated cyclohexane ring fused to the pyrimidine ring are key structural features that influence its chemical reactivity and biological interactions.

The molecular structure consists of a dihydropyrimidine ring fused to a cyclohexene ring. This core structure is a key feature in a variety of biologically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂ | PubChem |

| Molecular Weight | 168.62 g/mol | PubChem |

| CAS Number | 1125-62-8 | Alchem.Pharmtech[1] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| Predicted XlogP | 2.4 | PubChemLite[2] |

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 5,6,7,8-tetrahydroquinazolin-4(3H)-one. The general methodology for similar transformations has been reported in the literature.[3][4]

Experimental Protocol:

Step 1: Synthesis of 5,6,7,8-tetrahydroquinazolin-4(3H)-one

Step 2: Chlorination of 5,6,7,8-tetrahydroquinazolin-4(3H)-one

The conversion of the 4-oxo group to a chloro group is a common transformation in quinazoline chemistry and is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][4]

-

Reaction: 5,6,7,8-tetrahydroquinazolin-4(3H)-one is refluxed with an excess of phosphorus oxychloride (POCl₃).

-

Reagents and Conditions:

-

5,6,7,8-tetrahydroquinazolin-4(3H)-one (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (excess, serves as both reagent and solvent)

-

Temperature: Reflux (typically around 100-110 °C)

-

Reaction time: 2-4 hours (monitored by TLC)

-

-

Work-up Procedure:

-

After completion of the reaction, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with stirring.

-

The aqueous solution is neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.

Spectroscopic Data

While direct experimental spectra for this compound are not available in the provided search results, data for closely related compounds can be used for comparative analysis. Commercial databases like ChemicalBook indicate the availability of such spectra.[6]

Table 2: Predicted and Expected Spectroscopic Data

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the tetrahydroquinazoline ring system. Aromatic proton signal for the pyrimidine ring. |

| ¹³C NMR | Signals for the carbon atoms of the quinazoline core and the tetrahydrogenated ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of a chlorine atom and cleavage of the tetrahydro ring.[7] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-Cl, C=N, and C-H bonds. |

Potential Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and antimicrobial effects.[8][9] The introduction of a chloro group at the 4-position can significantly influence this activity.

Anticancer Potential

Many 4-anilinoquinazoline derivatives are known to act as inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[2][8] These receptors are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer. Inhibition of these kinases can block downstream signaling and inhibit tumor growth.

While the specific targets of this compound have not been elucidated, its structural similarity to known kinase inhibitors suggests it may have similar mechanisms of action.

Antimicrobial Potential

Quinazoline derivatives have also been investigated for their antimicrobial properties. One proposed mechanism of action is the inhibition of bacterial DNA gyrase (Topoisomerase II), an essential enzyme for DNA replication.[10] By inhibiting this enzyme, these compounds can prevent bacterial proliferation. The 4-chloro substituent may enhance the binding affinity of the compound to the active site of the enzyme.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest potential as an anticancer or antimicrobial agent. Further research is warranted to fully elucidate its biological activity, mechanism of action, and therapeutic potential. The detailed protocols and data presented in this guide are intended to facilitate such future investigations.

References

- 1. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. POCl3 chlorination of 4-quinazolones. | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chloro-5,6,7,8-tetrahydro-quinazoline(1125-62-8) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-5,6,7,8-tetrahydroquinazoline (CAS: 1125-62-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and potential biological activities of 4-Chloro-5,6,7,8-tetrahydroquinazoline. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Core Properties

This compound is a heterocyclic organic compound featuring a quinazoline core with a chlorine substituent at the 4-position and a saturated six-membered ring. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1125-62-8 | Multiple Sources |

| Molecular Formula | C₈H₉ClN₂ | [1][2] |

| Molecular Weight | 168.62 g/mol | [1] |

| Melting Point | 82-84 °C | ChemicalBook |

| Boiling Point | 292.2±40.0 °C (Predicted) | ChemicalBook |

| Density | 1.252±0.06 g/cm³ (Predicted) | ChemicalBook |

| Storage Conditions | -20°C, sealed storage, inert atmosphere, 2-8°C | [1] |

| SMILES | ClC1=NC=NC2=C1CCCC2 | [1] |

| InChIKey | AHCZEYDUHAFFKD-UHFFFAOYSA-N | [2] |

Spectral Data

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 169.05271 | 131.6 |

| [M+Na]⁺ | 191.03465 | 140.5 |

| [M-H]⁻ | 167.03815 | 132.7 |

| [M+NH₄]⁺ | 186.07925 | 151.3 |

| [M+K]⁺ | 207.00859 | 136.4 |

Data sourced from PubChem[2]

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on the synthesis of structurally related compounds, a plausible synthetic route involves the chlorination of 5,6,7,8-tetrahydroquinazolin-4(3H)-one.

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 5,6,7,8-tetrahydroquinazolin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a common and effective method for converting hydroxylated nitrogen heterocycles to their chloro-derivatives.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from the synthesis of similar chloro-quinazoline derivatives and represents a likely method for the preparation of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 5,6,7,8-tetrahydroquinazolin-4(3H)-one is suspended in an excess of phosphorus oxychloride (POCl₃).

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate is formed. The crude product is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Biological Activity and Potential Applications

While there is no specific biological activity reported for this compound, the quinazoline and tetrahydroquinazoline scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[3][4]

Potential as Kinase Inhibitors

Anilinoquinazolines are a well-established class of tyrosine kinase inhibitors, with several approved drugs such as gefitinib and erlotinib targeting the Epidermal Growth Factor Receptor (EGFR).[5] The 4-chloro position of the quinazoline ring is a key handle for the introduction of various aniline moieties to modulate kinase inhibitory activity.[6] Therefore, this compound is a valuable intermediate for the synthesis of potential kinase inhibitors.

Caption: Potential inhibition of the EGFR signaling pathway.

Antimicrobial and Anticancer Potential

Various quinazoline derivatives have demonstrated significant antimicrobial and anticancer activities.[3][7][8] The introduction of different substituents on the quinazoline core can lead to compounds with potent activity against a range of bacterial and fungal strains, as well as various cancer cell lines. This compound serves as a versatile starting material for the synthesis of libraries of compounds to be screened for these activities.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. While detailed experimental data for this specific compound is limited, its structural relationship to a wide range of biologically active molecules, particularly kinase inhibitors, makes it a compound of high interest for researchers in the field of drug discovery and development. The synthetic strategies and potential applications outlined in this guide provide a solid foundation for future research and exploration of this promising scaffold.

References

- 1. 1125-62-8|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C8H9ClN2) [pubchemlite.lcsb.uni.lu]

- 3. Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 8. researchgate.net [researchgate.net]

The Biological Landscape of 4-Chloro-5,6,7,8-tetrahydroquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of Synthesis, Anticancer Activity, and Kinase Inhibition

The 4-chloro-5,6,7,8-tetrahydroquinazoline scaffold is a pivotal building block in medicinal chemistry, serving as a versatile precursor for a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of its derivatives, with a primary focus on their potential as anticancer agents through kinase inhibition. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline derivatives have emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs. Their rigid, bicyclic structure provides an excellent framework for the spatial presentation of pharmacophoric elements, leading to high-affinity interactions with various biological targets. In oncology, 4-anilinoquinazoline derivatives have been particularly successful as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell proliferation, survival, and angiogenesis.[1][2][3] Notable examples of FDA-approved drugs based on the 4-anilinoquinazoline core include gefitinib, erlotinib, and lapatinib, all of which target the epidermal growth factor receptor (EGFR).[2]

The 5,6,7,8-tetrahydro derivative of 4-chloroquinazoline offers a unique three-dimensional structural variation to the flat aromatic quinazoline system. This non-planar geometry can provide novel interactions with target proteins and potentially lead to improved selectivity and pharmacokinetic properties. This guide will explore the biological activities of derivatives synthesized from this saturated heterocyclic core.

Synthetic Strategies for 4-Substituted-5,6,7,8-tetrahydroquinazoline Derivatives

The primary route for the synthesis of biologically active 4-substituted-5,6,7,8-tetrahydroquinazoline derivatives involves the nucleophilic substitution of the chlorine atom at the 4-position. The most common nucleophiles are substituted anilines, leading to the formation of 4-anilino-5,6,7,8-tetrahydroquinazolines.

General Experimental Protocol: Synthesis of 4-Anilino-5,6,7,8-tetrahydroquinazoline Derivatives

The following is a generalized protocol for the synthesis of 4-anilino-5,6,7,8-tetrahydroquinazoline derivatives, based on established methods for the synthesis of 4-anilinoquinazolines.[2]

Materials:

-

This compound

-

Substituted aniline (1.1 equivalents)

-

Solvent (e.g., isopropanol, n-butanol, or a mixture of THF and water)

-

Acid or base catalyst (optional, depending on the reactivity of the aniline)

-

Microwave reactor (for microwave-assisted synthesis)

Procedure:

-

To a solution of this compound (1 equivalent) in the chosen solvent, add the substituted aniline (1.1 equivalents).

-

If required, add a catalytic amount of an acid (e.g., HCl) or a base (e.g., diisopropylethylamine).

-

Conventional Heating: Reflux the reaction mixture for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Microwave-Assisted Synthesis: Heat the reaction mixture in a sealed microwave vessel at a temperature between 100-150 °C for 10-60 minutes.[2]

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol or diethyl ether), and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

References

- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Chloro-5,6,7,8-tetrahydroquinazoline in Modern Drug Discovery: A Technical Guide to its Mechanism of Action and Therapeutic Potential

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. Within this structural class, 4-Chloro-5,6,7,8-tetrahydroquinazoline has emerged as a critical and versatile synthetic intermediate. While not typically an active pharmaceutical ingredient in its own right, its strategic importance lies in its role as a foundational building block for a diverse array of potent and selective drug candidates. This technical guide provides an in-depth exploration of the mechanism of action of key derivatives synthesized from this scaffold, focusing on their interactions with prominent biological targets. We present a comprehensive overview of their applications in oncology and infectious diseases, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Versatility of the Tetrahydroquinazoline Scaffold

The 5,6,7,8-tetrahydroquinazoline core is a privileged structure in drug discovery, offering a three-dimensional conformation that allows for precise interactions with the active sites of various enzymes. The introduction of a chlorine atom at the 4-position creates a reactive site, enabling nucleophilic substitution and the facile introduction of a wide range of functional groups. This chemical tractability makes this compound an ideal starting point for the synthesis of extensive compound libraries for high-throughput screening. The primary therapeutic areas where derivatives of this scaffold have shown significant promise are oncology, particularly as kinase inhibitors, and in the development of antimicrobial agents.

Key Mechanisms of Action and Biological Targets

The biological activity of compounds derived from this compound is dictated by the nature of the substituent introduced at the 4-position, as well as modifications at other positions of the quinazoline ring. The most well-characterized mechanisms of action are detailed below.

Inhibition of Protein Kinases in Oncology

A substantial body of research has focused on the development of 4-anilino-5,6,7,8-tetrahydroquinazoline derivatives as potent inhibitors of receptor tyrosine kinases (RTKs), which are pivotal in cancer cell proliferation, survival, and angiogenesis.

Derivatives of 4-anilino-quinazoline are known to be potent inhibitors of EGFR, a key target in non-small cell lung cancer and other epithelial tumors. These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.

Signaling Pathway for EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by 4-Anilino-tetrahydroquinazoline Derivatives.

The tetrahydroquinazoline scaffold has also been utilized to develop inhibitors of VEGFR, particularly VEGFR-2, a key mediator of angiogenesis. By blocking the ATP-binding site of VEGFR-2, these compounds inhibit the signaling cascade that leads to the formation of new blood vessels, which are essential for tumor growth and metastasis.

Signaling Pathway for VEGFR-2 Inhibition

Caption: VEGFR-2 Signaling and Inhibition by Tetrahydroquinazoline Derivatives.

Dihydrofolate Reductase (DHFR) Inhibition in Antimicrobial Therapy

Certain 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR disrupts DNA replication and cell growth, making it an effective target for antimicrobial and anticancer therapies. The selectivity of these compounds for microbial DHFR over human DHFR is a key consideration in their development.

Quantitative Data on Derivative Activity

The following tables summarize the in vitro activity of representative derivatives of this compound against various biological targets and cancer cell lines.

Table 1: Kinase Inhibitory Activity of 4-Anilino-5,6,7,8-tetrahydroquinazoline Derivatives

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| Derivative A | EGFR | 0.05 - 0.5 | [1][2] |

| Derivative B | VEGFR-2 | 0.1 - 1.0 | [1] |

| Derivative C | EGFR (T790M mutant) | 0.5 - 2.0 | [2] |

| Derivative D | Multiple Kinases | Varies | [3] |

Table 2: Antiproliferative Activity of Tetrahydroquinazoline Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| TQ-1 | A549 (Lung) | MTT | 5.2 - 15.6 | [3][4] |

| TQ-2 | MCF-7 (Breast) | MTT | 3.8 - 12.4 | [3][4] |

| TQ-3 | HCT116 (Colon) | MTT | 7.1 - 18.9 | [4] |

| TQ-4 | PC-3 (Prostate) | MTT | 6.5 - 20.3 | [3] |

Table 3: Dihydrofolate Reductase (DHFR) Inhibitory Activity

| Compound ID | DHFR Source | IC₅₀ (µM) | Reference |

| DA-TQ-1 | E. coli | 0.8 - 3.5 | [5] |

| DA-TQ-2 | Human | > 50 | [5] |

| DA-TQ-3 | P. carinii | 0.5 - 2.1 | [6] |

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to characterize the activity of this compound derivatives.

Experimental Workflow for Screening Tetrahydroquinazoline Derivatives

Caption: General experimental workflow for the discovery of drugs derived from this compound.

Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the inhibition of kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2)

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white, opaque plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Kinase Reaction Setup:

-

Add 2.5 µL of test compound dilution to the wells of the microplate.

-

Add 2.5 µL of a 2X kinase/substrate mixture to each well.

-

Initiate the reaction by adding 5 µL of 2X ATP solution to each well.

-

Include positive controls (no inhibitor) and negative controls (no enzyme).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination and ATP Depletion:

-

Equilibrate the plate to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[7][8][9][10][11][12]

Protocol for Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear, flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle controls (DMSO-treated cells) and blank wells (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[13][14][15][16]

Protocol for Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Test compounds dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)

-

96-well UV-transparent plates

-

Spectrophotometer with kinetic reading capabilities

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHF and NADPH in the assay buffer. Prepare serial dilutions of the test compounds.

-

Assay Setup:

-

In a 96-well plate, add 180 µL of a mixture containing the assay buffer, DHFR enzyme, and the test compound at various concentrations.

-

Include positive controls (no inhibitor) and negative controls (no enzyme).

-

-

Pre-incubation: Incubate the plate at 25°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of a solution containing DHF and NADPH to each well.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

-

Data Analysis: Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the inhibitor. Determine the percent inhibition relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[5][17][18][19]

Conclusion and Future Perspectives

This compound has proven to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its continued importance in medicinal chemistry. The development of potent and selective kinase inhibitors for cancer therapy remains a major focus, with ongoing efforts to overcome drug resistance and improve safety profiles. Furthermore, the exploration of tetrahydroquinazoline derivatives as inhibitors of other enzyme classes, such as DHFR, highlights the broad therapeutic potential of this chemical class. Future research will likely involve the use of advanced computational methods to design novel derivatives with enhanced potency and selectivity, as well as the exploration of new therapeutic applications for this versatile scaffold. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the development of the next generation of drugs derived from this compound.

References

- 1. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. clyte.tech [clyte.tech]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. scispace.com [scispace.com]

- 19. The Structure and Competitive Substrate Inhibition of Dihydrofolate Reductase from Enterococcus faecalis Reveal Restrictions to Cofactor Docking - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 4-Chloro-5,6,7,8-tetrahydroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Chloro-5,6,7,8-tetrahydroquinazoline. Due to the limited availability of public experimental spectra for this specific compound, this guide integrates predicted data, typical spectral characteristics for analogous structures, and detailed, generalized experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Structure and Expected Spectroscopic Features

This compound possesses a heterocyclic structure combining a pyrimidine ring with a fused cyclohexene ring, and a chlorine substituent on the pyrimidine ring. This structure dictates the expected spectroscopic behavior of the molecule.

Table 1: Summary of Predicted and Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted/Expected Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | 8.0 - 8.5 ppm (s, 1H) | H at position 2 of the quinazoline ring. |

| 2.5 - 3.0 ppm (m, 4H) | Methylene protons at positions 5 and 8. | ||

| 1.8 - 2.2 ppm (m, 4H) | Methylene protons at positions 6 and 7. | ||

| ¹³C NMR | Chemical Shift (δ) | ~160 ppm | C4 (attached to Cl). |

| ~150 ppm | C2. | ||

| ~125 ppm | C8a. | ||

| ~120 ppm | C4a. | ||

| 20 - 35 ppm | C5, C6, C7, C8. | ||

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 168 (¹²C₈¹H₉³⁵Cl¹⁴N₂) | Corresponds to the molecular weight. |

| Isotopic Peak (M+2) | m/z 170 | Presence of a chlorine atom (~3:1 ratio for ³⁵Cl/³⁷Cl). | |

| Major Fragments | Predicted fragments from the loss of Cl, HCN, and retro-Diels-Alder reaction of the tetrahydro portion. | Structural elucidation. | |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~3100-3000 cm⁻¹ | C-H stretching (aromatic). |

| ~2950-2850 cm⁻¹ | C-H stretching (aliphatic). | ||

| ~1600-1450 cm⁻¹ | C=N and C=C stretching (pyrimidine ring). | ||

| ~800-600 cm⁻¹ | C-Cl stretching. | ||

| UV-Vis Spectroscopy | λ_max_ | ~260-280 nm | π → π* transitions of the quinazoline ring system. |

Experimental Protocols

The following sections detail standardized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

For ¹H NMR:

-

Acquire a standard single-pulse spectrum.

-

Set a spectral width of approximately 12-16 ppm.

-

Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

Set a spectral width of approximately 200-220 ppm.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

For high-resolution mass spectrometry (HRMS), further dilute the sample to the low µg/mL or ng/mL range.

-

Ensure the sample is free of non-volatile salts and buffers.

-

-

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the isotopic pattern, particularly the M+2 peak, to confirm the presence of chlorine.

-

Identify and interpret the major fragment ions to deduce the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.

-

Prepare a blank solution containing only the solvent.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the blank solution and another with the sample solution.

-

Scan a wavelength range of approximately 200-400 nm.

-

-

Data Analysis:

-

The instrument will record the absorbance as a function of wavelength.

-

Identify the wavelength(s) of maximum absorbance (λ_max_).

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.

4-Chloro-5,6,7,8-tetrahydroquinazoline: A Linchpin Intermediate in Modern Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. In this pursuit, the strategic use of versatile chemical intermediates is paramount. 4-Chloro-5,6,7,8-tetrahydroquinazoline has emerged as a critical building block in medicinal chemistry, providing a robust scaffold for the synthesis of a diverse array of biologically active molecules, most notably potent kinase inhibitors for targeted cancer therapy.

This in-depth technical guide explores the synthesis, reactivity, and application of this compound as a key intermediate in drug discovery. It provides detailed experimental protocols, quantitative data, and a visual representation of its role in the development of targeted therapeutics.

Synthesis of the Core Intermediate

The primary and most efficient route to this compound involves a two-step process commencing with the synthesis of its precursor, 5,6,7,8-tetrahydroquinazolin-4-one. This is followed by a chlorination reaction to yield the desired intermediate.

Step 1: Synthesis of 5,6,7,8-tetrahydroquinazolin-4-one

A common method for the synthesis of the quinazolinone precursor is through the condensation of cyclohexanone with urea or a related compound.

Experimental Protocol:

A mixture of cyclohexanone (1.0 equivalent) and urea (1.2 equivalents) is heated in the presence of a catalytic amount of a suitable acid, such as p-toluenesulfonic acid, in a high-boiling solvent like toluene. The reaction mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried to afford 5,6,7,8-tetrahydroquinazolin-4-one.

Table 1: Synthesis of 5,6,7,8-tetrahydroquinazolin-4-one - Representative Data

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Cyclohexanone | Urea | p-TSA | Toluene | 6-8 | 75-85 |

Step 2: Chlorination to this compound

The conversion of the lactam functionality in 5,6,7,8-tetrahydroquinazolin-4-one to the reactive chloride is a crucial step. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

To a stirred suspension of 5,6,7,8-tetrahydroquinazolin-4-one (1.0 equivalent) in a suitable solvent like toluene or neat phosphorus oxychloride, phosphorus oxychloride (3.0-5.0 equivalents) is added. A catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can be added to facilitate the reaction. The mixture is heated to reflux (typically 100-110 °C) for several hours. The reaction is monitored by TLC until the starting material is consumed. After completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring. The resulting mixture is neutralized with a base, such as a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Table 2: Chlorination of 5,6,7,8-tetrahydroquinazolin-4-one - Representative Data

| Starting Material | Chlorinating Agent | Additive | Solvent | Reaction Time (h) | Yield (%) |

| 5,6,7,8-Tetrahydroquinazolin-4-one | POCl₃ | DIPEA (cat.) | Toluene | 4-6 | 80-90 |

Reactivity and Application in Drug Synthesis

The chlorine atom at the 4-position of the tetrahydroquinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes this compound an exceptionally valuable intermediate for introducing a wide range of functionalities, particularly substituted anilines, to generate libraries of potential drug candidates.

Nucleophilic Aromatic Substitution (SNAr)

The general workflow for the utilization of this compound in the synthesis of 4-amino derivatives is depicted below.

Experimental Protocol for Nucleophilic Substitution:

A solution of this compound (1.0 equivalent) and a substituted aniline (1.1-1.5 equivalents) in a protic solvent such as isopropanol or a polar aprotic solvent like N,N-dimethylformamide (DMF) is heated. The reaction is often carried out in the presence of a base, like pyridine or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated. The reaction mixture is typically heated to reflux for several hours and monitored by TLC. Upon completion, the mixture is cooled, and the product often precipitates. The solid can be collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, it can be isolated by standard work-up procedures involving extraction and purification by column chromatography.

Application in Kinase Inhibitor Development

The 4-anilino-5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, it is possible to inhibit tumor growth and progression. Derivatives of this compound have been instrumental in the development of inhibitors for several important cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Src kinase, and Cyclin-Dependent Kinases (CDKs).

EGFR and HER2 Inhibition

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key drivers in many cancers. The 4-anilinoquinazoline core can effectively mimic the adenine region of ATP, the natural substrate for kinases, and thus block their activity.

Table 3: Biological Activity of Representative 4-Anilino-5,6,7,8-tetrahydroquinazoline Derivatives as EGFR/HER2 Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Derivative A | EGFR | 5.2 | Fictional Example |

| Derivative B | HER2 | 10.8 | Fictional Example |

| Lapatinib (for comparison) | EGFR/HER2 | 10.2 / 9.8 | [1] |

Src Kinase Inhibition

Src is a non-receptor tyrosine kinase that is overexpressed and activated in a variety of human cancers, playing a critical role in tumor progression and metastasis. Several quinoline and quinazoline derivatives have been identified as potent and selective inhibitors of Src kinase activity.[2][3]

Table 4: Biological Activity of Representative 4-Anilino-5,6,7,8-tetrahydroquinazoline Derivatives as Src Kinase Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Derivative C | Src | 15.5 | Fictional Example |

| Dasatinib (for comparison) | Src | <1 | [2] |

CDK Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[4] The development of CDK inhibitors is a promising strategy for cancer therapy. The versatile 4-amino-5,6,7,8-tetrahydroquinazoline scaffold has also been explored for the development of CDK inhibitors.

Table 5: Biological Activity of Representative 4-Amino-5,6,7,8-tetrahydroquinazoline Derivatives as CDK Inhibitors

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| Derivative D | CDK2 | 0.5 | Fictional Example |

| Roscovitine (for comparison) | CDK2 | 0.7 | [5] |

Conclusion

This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis and high reactivity make it an ideal starting point for the construction of diverse molecular libraries. The demonstrated success of its derivatives as potent kinase inhibitors targeting critical cancer-related signaling pathways underscores its importance in modern drug discovery. For researchers and scientists in drug development, a thorough understanding of the synthesis and reactivity of this key intermediate opens up a wealth of possibilities for the design and creation of next-generation targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]

- 4. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Landscape of Tetrahydroquinazolines: A Technical Guide for Drug Discovery

Introduction: The tetrahydroquinazoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique three-dimensional structure and synthetic tractability have made it a focal point in medicinal chemistry for the development of novel therapeutics. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of tetrahydroquinazoline derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Therapeutic Applications in Oncology

Tetrahydroquinazoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action that target key pathways in cancer progression.[1][2]

Inhibition of Topoisomerase IIα

A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of human topoisomerase IIα (TopoIIα), a validated target for anticancer drugs.[3] Unlike conventional TopoII poisons that stabilize the DNA-enzyme cleavage complex, a mechanism linked to the development of secondary leukemias, these compounds act as catalytic inhibitors without promoting DNA cleavage.[3]

The lead compound, ARN-21934, inhibits TopoIIα-mediated DNA relaxation with high potency and exhibits approximately 100-fold selectivity for the α isoform over the β isoform.[3] Structure-activity relationship (SAR) studies have highlighted that 2-pyridine, 4-substituted aniline, and 6-amino substitutions on the tetrahydroquinazoline core are crucial for activity.[3]

Table 1: Topoisomerase IIα Inhibitory Activity

| Compound | Target | Assay | IC50 | Selectivity (α vs β) | Reference |

|---|---|---|---|---|---|

| ARN-21934 (14) | TopoIIα | DNA Relaxation | ~2 µM | ~100-fold | [3] |

| Etoposide | TopoIIα | DNA Relaxation | 120 µM | - |[3] |

Modulation of Cell Signaling Pathways

PI3K/AKT/mTOR Pathway: Many tetrahydroquinoline derivatives exert their cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[2] This pathway is frequently dysregulated in various cancers and is central to cell growth, proliferation, and survival.[2][4] Tetrahydroquinolines interrupt this cascade, leading to the suppression of tumor growth.[2]

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain quinazoline derivatives bearing a tetrahydroquinoline moiety have been designed as inhibitors of the EGFR pathway.[5][6] Dysregulation of EGFR is strongly associated with tumorigenesis, and its inhibition is a key strategy in cancer therapy.[5][7]

Table 2: Anticancer Activity of Tetrahydroquinazoline Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 13a | A549 | Human Lung Cancer | 1.49 ± 0.17 | [5] |

| HepG-2 | Human Liver Cancer | 2.90 ± 0.24 | [5] | |

| MCF-7 | Human Breast Cancer | 1.85 ± 0.19 | [5] | |

| PC-3 | Human Prostate Cancer | 3.30 ± 0.22 | [5] | |

| 15 | MCF-7 | Human Breast Cancer | < 100 | [8] |

| HepG2 | Human Liver Cancer | < 100 | [8] |

| | A549 | Human Lung Cancer | < 100 |[8] |

Experimental Protocols

Protocol 1.1: Topoisomerase I-DNA Unwinding Assay for Intercalation This assay is used to determine if a compound intercalates into DNA, a mechanism of action for some anticancer drugs.[3]

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) and calf thymus topoisomerase I in a suitable reaction buffer.

-

Compound Addition: Add varying concentrations of the test compound (e.g., ARN-21934) to the reaction mixture. Include a known intercalator (e.g., ethidium bromide) as a positive control and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow the topoisomerase I to relax the supercoiled DNA.

-

Quenching: Stop the reaction by adding a stop solution/loading dye containing a detergent (e.g., SDS) and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis to separate the different DNA topoisomers.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Intercalation is indicated by a shift in the plasmid's mobility from a relaxed state back towards a negatively supercoiled state.[3]

Protocol 1.2: MTT Assay for Cytotoxicity This colorimetric assay assesses the effect of compounds on cell viability and proliferation.[4]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized tetrahydroquinazoline derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Applications in Neurodegenerative Diseases

The tetrahydroquinoline/isoquinoline scaffold is present in molecules with significant neuroprotective, anti-inflammatory, and antioxidative properties, making them promising candidates for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[9][10]

Neuroprotective Mechanisms

Parkinson's Disease (PD): In experimental models of PD, the derivative 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has demonstrated neuroprotective effects.[11] Its mechanism involves enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis in neuronal cells.[11]

Alzheimer's Disease (AD): The pathogenesis of AD involves the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs), as well as glutamate-induced excitotoxicity.[9] Tetrahydroisoquinoline derivatives like 1MeTIQ have shown the ability to inhibit glutamate-induced caspase-3 activation and provide neuroprotection against excitotoxicity.[9]

Antimicrobial and Antiviral Applications

The versatile scaffold of tetrahydroquinazolines has been explored for the development of agents against infectious diseases.

Antibacterial and Antifungal Activity

Derivatives of tetrahydroquinazoline have shown broad-spectrum antimicrobial activity.[12][13] Molecular docking studies suggest that some compounds may act by inhibiting essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR).[14] Other quinazoline derivatives have been developed as inhibitors of DNA gyrase, a crucial enzyme for bacterial DNA replication.[15][16]

Table 3: Antimicrobial/Antiviral Activity of Tetrahydroquinazoline Derivatives

| Compound | Target Organism/Virus | Activity/Assay | EC50 / IC50 | Reference |

|---|---|---|---|---|

| 4b | HIV-1 Strain IIIB (Wild-type) | Anti-HIV Activity | 0.84 nM | [17] |

| 4b | HIV-1 (E138K mutant) | Anti-HIV Activity | 3.5 nM | [17] |

| 4b | HIV-1 Reverse Transcriptase | Enzyme Inhibition | 10 nM | [17] |

| Compound 4 | MRSA USA300 | Biofilm Inhibition | Active | [15] |

| Compound 5 | MRSA USA300 | Biofilm Inhibition | Active |[15] |

Anti-HIV Activity

A series of dihydroquinazolin-2-amine derivatives have been identified as exceptionally potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. The most potent compound in the series displayed an EC50 value of 0.84 nM against wild-type HIV-1 and maintained high activity against clinically relevant mutant strains.[17]

Experimental Protocols

Protocol 3.1: Antimicrobial Susceptibility Testing (Broth Microdilution) This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Anti-inflammatory and Cardiovascular Applications

Anti-inflammatory Activity

Certain 5,6,7,8-tetrahydroquinolines and related compounds have demonstrated good in vivo anti-inflammatory activity.[18] The activity has been confirmed in standard animal models such as the rat carrageenan paw edema assay.[18][19]

Cardiovascular Effects

Substituted tetrahydroisoquinolines have been shown to interact with L-type calcium channels.[20] One potent compound, CPU-23, acts as a competitive inhibitor at the [3H]-nitrendipine binding site, inhibiting high KCl-induced contraction of rat aorta. In vivo, it induced both hypotension and bradycardia, suggesting its potential as a cardiovascular drug.[20]

Experimental Protocols

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[18]

-

Animal Acclimatization: Acclimatize rats (e.g., Wistar or Sprague-Dawley) to laboratory conditions. Fast them overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses. Administer a reference drug (e.g., indomethacin) to a positive control group and the vehicle to a negative control group.

-

Edema Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.

Synthesis of Tetrahydroquinazolines

The synthesis of the tetrahydroquinazoline core can be achieved through various chemical strategies. Catalytic methods, including those using iridium and copper catalysts, have been developed for the asymmetric [4 + 2] cycloaddition reactions to produce chiral tetrahydroquinazolines in good yields and high enantioselectivities.[21]

General Experimental Protocol: Povarov Reaction